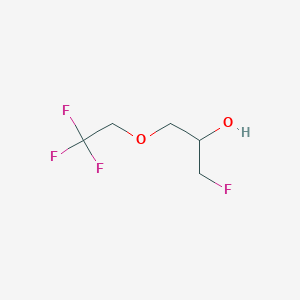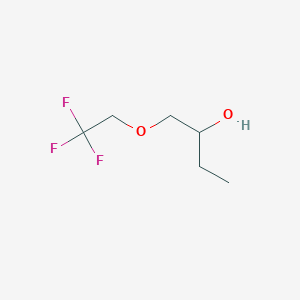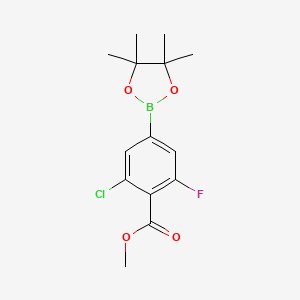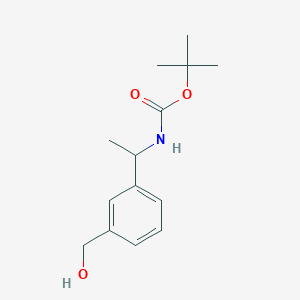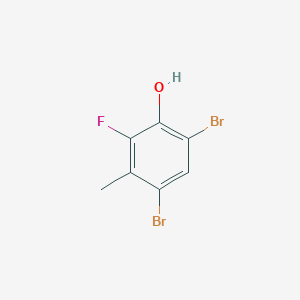
4,6-Dibromo-2-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-fluoro-3-methylbenzene (DFMB) is a highly reactive organic compound that falls in the category of halogenated benzene derivatives . It is a solid substance with a molecular weight of 283.92 .
Molecular Structure Analysis
The molecular structure of 4,6-Dibromo-2-fluoro-3-methylbenzene consists of a benzene ring with two bromine atoms, one fluorine atom, and one methyl group attached to it . The InChI code for this compound is1S/C7H5Br2FO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 . Physical And Chemical Properties Analysis
4,6-Dibromo-2-fluoro-3-methylbenzene is a solid substance with a molecular weight of 283.92 . It is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
4,6-Dibromo-2-fluoro-3-methylbenzene serves as an intermediate in the synthesis of various chemical compounds due to its unique structural properties. Its application in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen, showcases its importance in pharmaceutical production. A practical synthesis method for 2-Fluoro-4-bromobiphenyl from 4,6-Dibromo-2-fluoro-3-methylbenzene has been developed, highlighting its role in overcoming challenges related to cost and safety in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Safety
The review on novel brominated flame retardants, including derivatives of 4,6-Dibromo-2-fluoro-3-methylbenzene, outlines their occurrence in indoor air, dust, consumer goods, and food. This research underscores the significance of understanding the environmental fate, toxicity, and regulatory status of such compounds. It also identifies substantial knowledge gaps in the occurrence and impacts of certain brominated compounds, indicating a critical need for further research in this area (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Materials Development
Fluorinated liquid crystals, including those synthesized from 4,6-Dibromo-2-fluoro-3-methylbenzene, have been extensively studied for their unique properties and applications. The critical review on fluorinated liquid crystals illustrates how the incorporation of fluorine atoms, akin to those in 4,6-Dibromo-2-fluoro-3-methylbenzene, can dramatically alter the physical properties of materials. This alteration facilitates the development of advanced materials for a wide range of applications, including display technologies and nanotechnology (Hird, 2007).
Luminescent Materials and Sensing Applications
Nanostructured luminescent micelles, potentially utilizing derivatives of 4,6-Dibromo-2-fluoro-3-methylbenzene, have shown promise as "functional materials" for sensing various explosives. This research highlights the capacity of such micelles to act as efficient sensors for hazardous materials, demonstrating the broader implications of 4,6-Dibromo-2-fluoro-3-methylbenzene derivatives in safety and security technologies (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
4,6-dibromo-2-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWYRXZVLUKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-fluoro-3-methylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


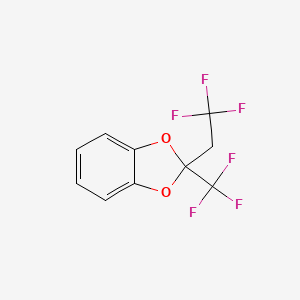

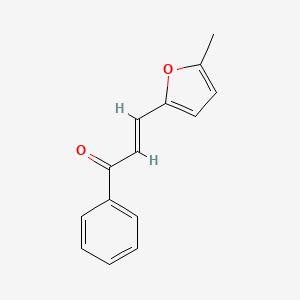

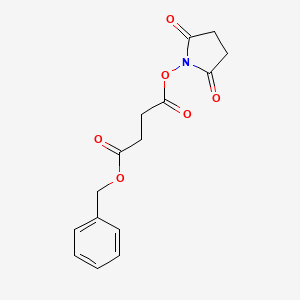

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
